Oligoadenylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

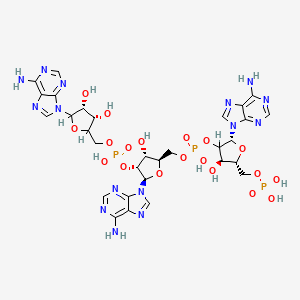

Oligoadenylate, also known as this compound, is a useful research compound. Its molecular formula is C30H38N15O19P3 and its molecular weight is 1005.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Applications

Case Study: OAS3 and Viral Infections

- Research has shown that OAS3 is particularly effective in synthesizing longer oligoadenylates than its counterparts, allowing for a more robust activation of RNase L. This property makes OAS3 a potent sensor for dsRNA and an effective antiviral agent . In experimental setups, recombinant OAS3 demonstrated significant antiviral activity against various viruses, including dengue and hepatitis C .

Table 1: Comparison of OAS Family Members

| OAS Family Member | Activation Threshold | Length of this compound Produced | Antiviral Activity |

|---|---|---|---|

| OAS1 | Higher | Shorter (dimeric) | Moderate |

| OAS2 | Moderate | Intermediate | Moderate |

| OAS3 | Lower | Longer (tetrameric) | High |

Therapeutic Potential

Oligoadenylates have been explored for their therapeutic potential beyond antiviral applications. For instance, studies indicate that manipulating OAS expression can influence immune responses in conditions like rheumatoid arthritis and chronic hepatitis C .

Case Study: Immune Response Modulation

- A study identified single nucleotide polymorphisms in the OAS gene that correlate with variations in immune responses to vaccines. This finding suggests that targeting OAS pathways could enhance vaccine efficacy and provide insights into personalized medicine approaches .

Research Applications

Oligoadenylates are also utilized in research settings to understand cellular responses to viral infections and immune challenges. They serve as tools for studying the mechanisms of RNA sensing and the subsequent activation of immune pathways.

Table 2: Research Applications of Oligoadenylates

| Application Area | Description |

|---|---|

| Viral Pathogenesis | Understanding how viruses evade immune detection |

| Vaccine Development | Enhancing immune responses through targeted therapies |

| Gene Expression Studies | Analyzing changes in gene expression post-infection |

Propiedades

Número CAS |

61172-40-5 |

|---|---|

Fórmula molecular |

C30H38N15O19P3 |

Peso molecular |

1005.6 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methyl [(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C30H38N15O19P3/c31-22-13-25(37-4-34-22)43(7-40-13)28-19(49)16(46)10(60-28)2-58-66(53,54)64-21-18(48)12(62-30(21)45-9-42-15-24(33)36-6-39-27(15)45)3-59-67(55,56)63-20-17(47)11(1-57-65(50,51)52)61-29(20)44-8-41-14-23(32)35-5-38-26(14)44/h4-12,16-21,28-30,46-49H,1-3H2,(H,53,54)(H,55,56)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,50,51,52)/t10?,11-,12-,16-,17-,18-,19-,20?,21-,28?,29-,30-/m1/s1 |

Clave InChI |

SIIZPVYVXNXXQG-KGXOGWRBSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC4[C@@H]([C@H](O[C@H]4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O)O)O)OP(=O)(O)OCC7[C@H]([C@H](C(O7)N8C=NC9=C(N=CN=C98)N)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N |

Sinónimos |

(5'-O-phosphoryladenylyl)(2'-5')adenylyl(2'-5')adenosine 2',5'-(PA)3 2',5'-adenylate trimer 2',5'-linked triadenylic acid 2',5'-oligoadenylate 2'-5'-oligoadenylate trimer 2-5A tetramer adenylyl-(2'-5')-adenylyl-(2'-5')adenylic acid oligo(A) oligoadenylate PAPAPA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.